molecular formula C21H24ClFO5 B571609 fluoro-Dapagliflozin CAS No. 1181681-43-5

fluoro-Dapagliflozin

Número de catálogo B571609
Número CAS: 1181681-43-5
Peso molecular: 410.866
Clave InChI: VYRXTNZYAGBKPS-ADAARDCZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fluoro-Dapagliflozin is a structural analog of Dapagliflozin and a selective SGLT2 inhibitor . It blocks glucose transport and glucose-coupled currents . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .


Molecular Structure Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It works by removing sugar from the body with the urine .


Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant .


Physical And Chemical Properties Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .

Aplicaciones Científicas De Investigación

Estudios farmacocinéticos

Fluoro-Dapagliflozin se ha utilizado en estudios farmacocinéticos. Un estudio utilizó un método de cromatografía líquida de ultra alto rendimiento de fase reversa (RP-UHPLC) para determinar simultáneamente dos fármacos antidiabéticos, sitagliptina (SN) y dapagliflozina (DN), en formulaciones de nanoemulsión auto-emulsificantes basadas en lípidos . El método se validó en un rango de concentración de 100 a 10000 ng/mL .

Desarrollo de formulaciones de fármacos

This compound se utiliza en el desarrollo de nuevas formulaciones de fármacos. Por ejemplo, se ha utilizado en el desarrollo de sistemas de nanoemulsión auto-emulsificantes basados en lípidos como una nueva dosis de preparación combinada . Se validaron la selectividad, la especificidad, la recuperación, la exactitud y la precisión para determinar SN y DN en formulación basada en lípidos .

Combinación de fármacos antidiabéticos multidiana

This compound es un componente de Qternmet XR®, una combinación de fármacos antidiabéticos multidiana compuesta por metformina (MET), saxagliptina (SAX) y dapagliflozina (DAP) . Esta combinación se utiliza para mejorar el cumplimiento del tratamiento y hacer que el tratamiento sea menos costoso .

Desarrollo de métodos cromatográficos

This compound se ha utilizado en el desarrollo de métodos cromatográficos. Un estudio desarrolló y validó dos métodos cromatográficos para la determinación simultánea de la mezcla ternaria (MET, SAX y DAP) en forma pura y en forma de dosis de tableta combinada .

Investigación cardiovascular

This compound se utiliza en la investigación cardiovascular. Un estudio demostró que el tratamiento con inhibidores del cotransportador 2 de sodio-glucosa (SGLT-2i), que incluye dapagliflozina, conduce a un aumento de la reserva de flujo miocárdico en pacientes con diabetes tipo 2 (T2D) con enfermedad arterial coronaria (CAD) estable .

Manejo de la diabetes

This compound se utiliza en el manejo de la diabetes mellitus tipo 2 (T2DM). Es parte de una nueva entrada en la terapéutica, los fármacos multidiana, que se prefieren en forma de combinación de dosis fija en lugar de la coadministración de fármacos individuales .

Mecanismo De Acción

Target of Action

Fluoro-Dapagliflozin, like its parent compound Dapagliflozin, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is a transmembrane protein predominantly expressed in the proximal renal tubule . It plays a crucial role in mediating renal glucose reabsorption .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, thereby promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

This compound influences several biochemical pathways. It affects glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It also impacts the levels of various proteins and metabolites, including sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, metalloprotease-like decysin-1, apolipoprotein A-IV, complement C3, fibronectin, afamin, attractin, xanthine, and uric acid .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to Dapagliflozin. Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and shows dose-proportional systemic exposure over a wide dose range . Dapagliflozin has extensive extravascular distribution with a mean volume of distribution of 118 L . The half-life for orally administered dapagliflozin is approximately 12.9 hours .

Result of Action

The primary result of this compound’s action is the reduction of blood glucose levels in patients with type 2 diabetes . It also has cardiovascular benefits, such as improving myocardial flow reserve , reducing epicardial adipose tissue thickness, and decreasing epicardial glucose uptake . These effects contribute to a reduced risk of cardiovascular complications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is hydrolytically stable in the aquatic environment . In the context of the human body, the drug’s effects can be influenced by factors such as the patient’s renal function, blood glucose levels, and the presence of other medications

Direcciones Futuras

The 2020 FDA draft guidance recommends strategies to optimize diabetes drug evaluation while maintaining the pipeline considering the CVOT results with new classes of glucose-lowering therapies from the past decade .

Propiedades

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRXTNZYAGBKPS-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does fluoro-Dapagliflozin interact with hSGLT2 and what are the downstream effects?

A1: this compound exerts its effect by binding specifically to hSGLT2, a protein primarily found in the apical membrane of the early proximal tubule in the kidney []. This binding prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and a subsequent decrease in blood glucose levels []. This mechanism makes this compound and other SGLT2 inhibitors a potential therapeutic strategy for managing diabetes.

Q2: How does the structure of this compound influence its binding affinity and selectivity for hSGLT2 compared to Dapagliflozin?

A2: this compound exhibits a ~100-fold higher selectivity for hSGLT2 (Ki = 6 nM) compared to hSGLT1 (Ki = 400 nM), similar to Dapagliflozin []. This suggests that the fluorine atom in this compound does not significantly alter its binding preference. Both inhibitors also demonstrate a slow dissociation rate from hSGLT2 (t1/2, Off ≥ 180 s), indicating a strong interaction with the target []. This slow dissociation could contribute to their sustained efficacy in vivo. Interestingly, while the presence of a glucose moiety is crucial for binding, modifications to this sugar group, like the substitution seen in galacto-Dapagliflozin, can influence both potency and selectivity []. This highlights the intricate interplay between the sugar and aglycone components in determining the overall binding profile of these inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.